molecular formula C19H30N2O2 B8421762 1-(3,5-Di-t-butyl-4-hydroxybenzoyl)-piperazine

1-(3,5-Di-t-butyl-4-hydroxybenzoyl)-piperazine

Cat. No. B8421762
M. Wt: 318.5 g/mol
InChI Key: CCHIUDWAGIDUCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,5-Di-t-butyl-4-hydroxybenzoyl)-piperazine is a useful research compound. Its molecular formula is C19H30N2O2 and its molecular weight is 318.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3,5-Di-t-butyl-4-hydroxybenzoyl)-piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,5-Di-t-butyl-4-hydroxybenzoyl)-piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C19H30N2O2

Molecular Weight

318.5 g/mol

IUPAC Name

(3,5-ditert-butyl-4-hydroxyphenyl)-piperazin-1-ylmethanone

InChI

InChI=1S/C19H30N2O2/c1-18(2,3)14-11-13(12-15(16(14)22)19(4,5)6)17(23)21-9-7-20-8-10-21/h11-12,20,22H,7-10H2,1-6H3

InChI Key

CCHIUDWAGIDUCN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(=O)N2CCNCC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

In tetrahydrofuan (100 mL) was dissolved the compound (5.08 g, 12.4 mmol.) obtained in (1) above. To this solution was added 10% palladium/carbon (600 mg), and the resulting mixture was stirred under hydrogen atmosphere. The reaction mixture was filtered over Celite, and the filtrate was concentrated under reduced pressure. The residue was purified by silica gel column chromatography (chloroform/methanol=30/1), to give the desired compound as a white crystalline product (1.50 g, yield: 38%).
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
600 mg
Type
catalyst
Reaction Step Two
Yield
38%

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